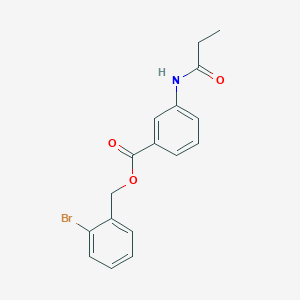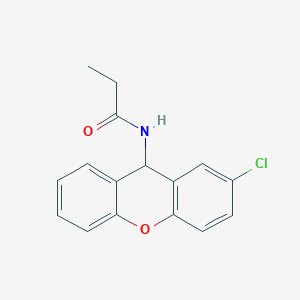
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as TBTMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TBTMB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory effects. In
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties by inducing apoptosis (programmed cell death) in cancer cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been found to have antifungal activity against various fungal strains, including Candida albicans. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to activate the p38 MAPK pathway, which is involved in regulating cell growth and differentiation. It has also been found to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been shown to possess antifungal activity by inhibiting the growth of fungal cells. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been shown to possess antitumor, antifungal, and anti-inflammatory effects, making it a promising candidate for drug development. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide research. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide may also have potential applications in the development of new antifungal and anti-inflammatory drugs. Finally, more research is needed to explore the in vivo effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its potential toxicity.
合成方法
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with tert-butyl hydrazine and 2-amino-5-tert-butyl-1,3,4-thiadiazole. The final product is obtained by reacting the intermediate product with acetic anhydride.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)12-16-17-13(20-12)15-11(18)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXNEJINODSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)